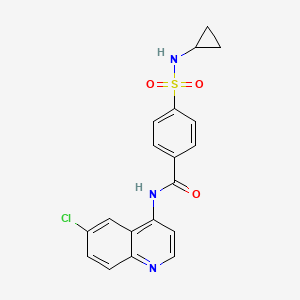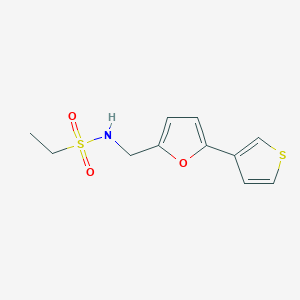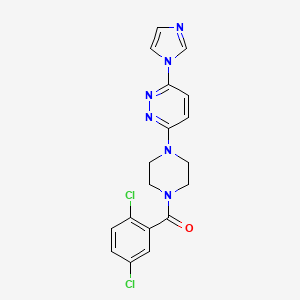
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C18H16Cl2N6O and its molecular weight is 403.27. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone, also known as 3-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine, is a derivative of imidazole, which is a five-membered heterocyclic compound. Imidazole derivatives are known for their wide range of biological activities and have been incorporated into various drugs. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:
Antibacterial Activity
Imidazole derivatives have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring can contribute to the inhibition of bacterial growth by interfering with the synthesis of the bacterial cell wall or nucleic acids. This makes such compounds potential candidates for the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .
Antitumor Properties
Compounds containing the imidazole moiety have shown promise in antitumor activity. They can act on various pathways involved in cancer cell proliferation and survival. For instance, they may inhibit tubulin polymerization, which is crucial for cell division, or interfere with signal transduction pathways that are often dysregulated in cancer cells .
Antifungal Applications
The structural similarity of imidazole derivatives to natural antifungal agents allows them to be effective in treating fungal infections. They can disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and cell death .
Antiviral Uses
Imidazole compounds have been explored for their antiviral capabilities. They can inhibit viral replication by targeting viral enzymes or proteins necessary for the life cycle of the virus. This includes potential activity against HIV, hepatitis, and other viruses .
Anti-inflammatory Effects
The anti-inflammatory effects of imidazole derivatives are attributed to their ability to modulate the production of inflammatory cytokines and mediators. They may also inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response .
Antidiabetic Potential
Some imidazole derivatives have been investigated for their potential to treat diabetes. They may exert their effects by influencing insulin signaling pathways or by acting as agonists for receptors involved in glucose metabolism .
特性
IUPAC Name |
(2,5-dichlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O/c19-13-1-2-15(20)14(11-13)18(27)25-9-7-24(8-10-25)16-3-4-17(23-22-16)26-6-5-21-12-26/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEXLIHTUXORQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

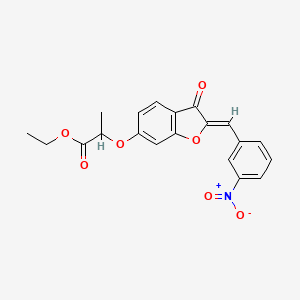
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2601520.png)

![7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2601522.png)
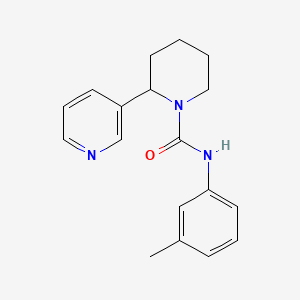

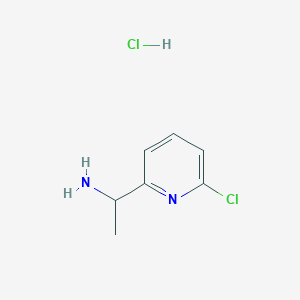
![4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2601528.png)
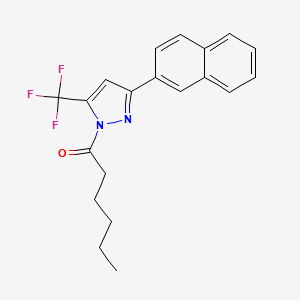
![3-Chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2601531.png)
